1-(Trifluoromethyl)cyclobutan-1-ol

Description

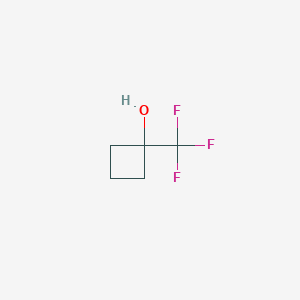

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(trifluoromethyl)cyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F3O/c6-5(7,8)4(9)2-1-3-4/h9H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAVGIFVKTRAAKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201303873 | |

| Record name | 1-(Trifluoromethyl)cyclobutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201303873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1098183-73-3 | |

| Record name | 1-(Trifluoromethyl)cyclobutanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1098183-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Trifluoromethyl)cyclobutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201303873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(trifluoromethyl)cyclobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Value of the 1-(Trifluoromethyl)cyclobutyl Moiety

An In-Depth Technical Guide to the Chemical Properties of 1-(Trifluoromethyl)cyclobutan-1-ol

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing groups is a cornerstone of molecular design. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity.[1][2] When appended to a compact, conformationally constrained scaffold like cyclobutane, the resulting 1-(trifluoromethyl)cyclobutyl group emerges as a powerful structural motif.[3] It serves as a unique bioisostere for the ubiquitous tert-butyl group, offering a similar steric profile but with profoundly different electronic properties.[4][5] This guide provides a comprehensive technical overview of this compound, a key building block for accessing this valuable moiety, focusing on its synthesis, properties, and reactivity.

Physicochemical and Computed Properties

This compound is a tertiary alcohol whose properties are significantly influenced by the potent electron-withdrawing nature of the adjacent CF₃ group. While extensive experimental data is not publicly available, a combination of data from chemical suppliers and robust computational predictions provides a detailed profile of the molecule.[6] It is presumed to be a liquid at room temperature based on its molecular structure.[7]

| Property | Value | Data Source |

| Molecular Formula | C₅H₇F₃O | Guidechem[6] |

| Molecular Weight | 140.105 g/mol | Guidechem[6] |

| CAS Number | 1098183-73-3 | Guidechem[6] |

| Monoisotopic Mass | 140.04489933 Da | PubChem[8] |

| Predicted pKa | 12.60 ± 0.20 | Guidechem[6] |

| Predicted XLogP3-AA | 1.4 | PubChemLite[8] |

| Topological Polar Surface Area | 20.2 Ų | Guidechem[6] |

| Hydrogen Bond Donor Count | 1 | Guidechem[6] |

| Hydrogen Bond Acceptor Count | 4 | Guidechem[6] |

| Predicted Boiling Point | 101.0 ± 35.0 °C (for ketone analog) | ChemicalBook[9] |

Synthesis: Accessing the Core Scaffold

The most direct and widely employed method for synthesizing tertiary trifluoromethyl carbinols is the nucleophilic addition of a trifluoromethyl anion equivalent to a ketone. The Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF₃), is the premier reagent for this transformation, typically activated by a catalytic amount of a fluoride source.[10]

The following protocol describes a representative synthesis of this compound from cyclobutanone. This self-validating system incorporates in-situ generation of the active trifluoromethylating species and concludes with purification and characterization steps essential for confirming product identity and purity.

Experimental Protocol: Synthesis from Cyclobutanone

Objective: To synthesize this compound via nucleophilic trifluoromethylation of cyclobutanone using the Ruppert-Prakash reagent.

Reagents:

-

Cyclobutanone

-

Trimethyl(trifluoromethyl)silane (TMSCF₃)

-

Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Diethyl ether

Procedure:

-

Reaction Setup: To an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert nitrogen atmosphere, add cyclobutanone (1.0 eq). Dissolve it in anhydrous THF (to a concentration of approx. 0.2 M).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: Add trimethyl(trifluoromethyl)silane (TMSCF₃, 1.5 eq) to the stirred solution.

-

Initiation: Slowly add tetrabutylammonium fluoride (TBAF, 0.1 eq of a 1.0 M solution in THF) dropwise via syringe over 10 minutes. The causality for using a catalytic amount of fluoride is its role in activating the Si-CF₃ bond to generate the transient, highly reactive pentacoordinate silicate intermediate necessary for the trifluoromethyl transfer.[10]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting ketone is consumed.

-

Quenching and Desilylation: Upon completion, cool the reaction mixture back to 0 °C and add 1 M HCl (2.0 eq) to quench the reaction and cleave the intermediate trimethylsilyl ether. Stir vigorously for 1 hour at room temperature.

-

Workup: Transfer the mixture to a separatory funnel. Add diethyl ether to extract the product. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and finally, brine. The bicarbonate wash neutralizes any remaining acid.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure this compound.

References

- 1. 1098183-73-3|this compound|BLD Pharm [bldpharm.com]

- 2. 1,1,2-Trifluoro-2-(trifluoromethyl)cyclobutane | C5H4F6 | CID 12829398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. rsc.org [rsc.org]

- 8. PubChemLite - this compound (C5H7F3O) [pubchemlite.lcsb.uni.lu]

- 9. 3-(trifluoromethyl)cyclobutan-1-one CAS#: 1511981-13-7 [m.chemicalbook.com]

- 10. Volume # 5(78), September - October 2011 — "Unconventional reactions of trimethyl(trifluoromethyl)silane" [notes.fluorine1.ru]

An In-depth Technical Guide to 1-(Trifluoromethyl)cyclobutan-1-ol: A Key Building Block in Modern Drug Discovery

CAS Number: 1098183-73-3

Abstract

This technical guide provides a comprehensive overview of 1-(Trifluoromethyl)cyclobutan-1-ol, a fluorinated building block of increasing importance in medicinal chemistry and drug development. We will delve into its chemical properties, synthesis, and critical role as a bioisosteric replacement for common chemical motifs. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies.

Introduction: The Rise of Fluorinated Scaffolds in Pharmaceuticals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The trifluoromethyl group (-CF3), in particular, is prized for its ability to enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] When appended to a compact, three-dimensional scaffold like cyclobutane, the resulting motif offers a unique combination of properties that are highly advantageous for drug design.[3] this compound emerges as a pivotal building block, providing a gateway to a variety of derivatives that can serve as metabolically robust bioisosteres for motifs such as the tert-butyl group.[4][5]

Physicochemical Properties and Structural Features

This compound is a small molecule with the chemical formula C5H7F3O.[6] Its structure is characterized by a four-membered cyclobutane ring, which imparts a degree of conformational rigidity, and a tertiary alcohol bearing a trifluoromethyl group.

| Property | Value | Source |

| CAS Number | 1098183-73-3 | [6] |

| Molecular Formula | C5H7F3O | [6] |

| Molecular Weight | 140.11 g/mol | [6] |

| Predicted pKa | 12.60 ± 0.20 | [6] |

| Predicted XlogP | 1.4 | [7] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 1 (Oxygen) | [6] |

The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the properties of the adjacent tertiary alcohol, affecting its acidity and reactivity.

Synthesis of this compound

The primary and most direct route to this compound is the nucleophilic trifluoromethylation of cyclobutanone. This is most commonly achieved using trimethyl(trifluoromethyl)silane (TMSCF3), also known as the Ruppert-Prakash reagent, in the presence of a fluoride initiator.[8][9]

Reaction Mechanism

The reaction proceeds via the formation of a hypervalent silicon intermediate, which then delivers a trifluoromethyl nucleophile (CF3-) to the electrophilic carbonyl carbon of cyclobutanone. The resulting TMS-protected alkoxide is subsequently hydrolyzed to yield the final tertiary alcohol.[8][9]

Caption: Mechanism of trifluoromethylation of cyclobutanone.

Experimental Protocol: A Representative Procedure

This protocol is a representative example based on established methods for the trifluoromethylation of ketones.[8]

Materials:

-

Cyclobutanone

-

Trimethyl(trifluoromethyl)silane (TMSCF3)

-

Tetrabutylammonium fluoride (TBAF), 1M solution in THF

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether or Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cyclobutanone (1.0 eq) and anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add TMSCF3 (1.2–1.5 eq) to the stirred solution via syringe.

-

Slowly add the TBAF solution (0.05–0.10 eq) dropwise to the mixture.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by adding 1 M HCl and stir for 30 minutes to ensure complete hydrolysis of the silyl ether intermediate.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Applications in Drug Discovery and Medicinal Chemistry

The primary application of this compound is as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[10][11]

Bioisosteric Replacement

The 1-(trifluoromethyl)cyclobutyl group is an excellent bioisostere for the sterically demanding tert-butyl group.[4][5] Replacing a tert-butyl group with this fluorinated analogue can offer several advantages:

-

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes.[2]

-

Modulated Lipophilicity: The trifluoromethyl group increases lipophilicity, which can enhance membrane permeability and improve pharmacokinetic properties.[2]

-

Preservation of Bioactivity: In many cases, this bioisosteric replacement can preserve or even enhance the desired biological activity of the parent molecule.[4][5]

Caption: Bioisosteric replacement workflow and its advantages.

A Versatile Synthetic Intermediate

The tertiary alcohol of this compound provides a reactive handle for further synthetic modifications. It can be readily converted into other functional groups, such as amines, ethers, and esters, allowing for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The spectrum would likely show complex multiplets for the cyclobutyl protons and a singlet for the hydroxyl proton.

-

¹³C NMR: Key signals would include a quaternary carbon attached to the trifluoromethyl group and the hydroxyl group, and resonances for the cyclobutane methylene carbons. The carbon of the CF3 group would appear as a quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group would be expected.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the trifluoromethyl group.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in the field of drug discovery. Its synthesis from readily available starting materials and its utility as a precursor to metabolically stable bioisosteres make it an attractive tool for medicinal chemists. The unique combination of a rigid cyclobutane core and a trifluoromethyl group offers a powerful strategy for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates.

References

- 1. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. PubChemLite - this compound (C5H7F3O) [pubchemlite.lcsb.uni.lu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]

- 11. scilit.com [scilit.com]

An In-depth Technical Guide to the Molecular Structure of 1-(Trifluoromethyl)cyclobutan-1-ol

A Core Building Block for Advanced Drug Discovery and Materials Science

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(Trifluoromethyl)cyclobutan-1-ol, a fluorinated organic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its molecular structure, synthesis, and physicochemical properties, highlighting its potential as a strategic building block in the design of novel therapeutics and advanced materials. The unique combination of a strained cyclobutane ring and a trifluoromethyl group imparts distinct conformational and electronic properties, making it a valuable scaffold for modulating biological activity and material characteristics.

Introduction: The Strategic Importance of Fluorinated Cyclobutanes

The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[1] The trifluoromethyl (-CF3) group, in particular, is a bioisostere for various functional groups and can significantly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate.[2] Concurrently, the cyclobutane motif offers a three-dimensional scaffold that is conformationally constrained, providing a means to orient substituents in a defined spatial arrangement, which can be crucial for optimizing interactions with biological targets.[3] The fusion of these two structural features in this compound creates a building block with a unique set of properties, poised for application in areas requiring precise molecular architecture.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized below. These properties are critical for its application in synthesis and for predicting its behavior in various chemical and biological environments.

| Property | Value | Source |

| Molecular Formula | C₅H₇F₃O | [4] |

| Molecular Weight | 140.105 g/mol | [4] |

| CAS Number | 1098183-73-3 | [4] |

| Predicted pKa | 12.60 ± 0.20 | [4] |

| Canonical SMILES | C1CC(C1)(C(F)(F)F)O | [4] |

| InChI Key | LAVGIFVKTRAAKV-UHFFFAOYSA-N | [4] |

The molecular structure of this compound, characterized by a tertiary alcohol on a cyclobutane ring bearing a trifluoromethyl group at the same carbon, is depicted below.

Caption: 2D representation of this compound.

Synthesis of this compound

The primary route for the synthesis of this compound is the nucleophilic trifluoromethylation of cyclobutanone. This reaction is most effectively carried out using the Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (TMSCF₃), in the presence of a fluoride catalyst.[4]

Mechanism of Trifluoromethylation

The reaction proceeds via the activation of the Ruppert-Prakash reagent by a nucleophilic catalyst, such as tetrabutylammonium fluoride (TBAF), to generate a reactive trifluoromethyl anion (CF₃⁻).[4] This anion then attacks the electrophilic carbonyl carbon of cyclobutanone. The resulting alkoxide intermediate is subsequently trapped by a silyl species or quenched upon workup to yield the final tertiary alcohol.[4]

Caption: Synthesis of this compound workflow.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, adapted from general procedures for the trifluoromethylation of ketones.[4][5]

Materials:

-

Cyclobutanone

-

(Trifluoromethyl)trimethylsilane (Ruppert-Prakash Reagent, TMSCF₃)

-

Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether or Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add cyclobutanone (1.0 equivalent) and anhydrous THF.

-

Add the Ruppert-Prakash reagent (1.5 equivalents) to the solution.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add the TBAF solution (0.1 equivalents) dropwise to the stirred reaction mixture.

-

Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by the addition of 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

Safety Precautions: The Ruppert-Prakash reagent is flammable and moisture-sensitive. All manipulations should be performed in a well-ventilated fume hood under an inert atmosphere. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn.

Spectroscopic Characterization (Predicted and Representative Data)

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the cyclobutane ring protons. The hydroxyl proton will appear as a broad singlet, the chemical shift of which will be dependent on concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the four unique carbon atoms. The quaternary carbon bearing the hydroxyl and trifluoromethyl groups will be significantly deshielded. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum is anticipated to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

-

IR Spectroscopy: The infrared spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, and C-F stretching vibrations in the 1100-1300 cm⁻¹ region.

Applications in Drug Discovery and Medicinal Chemistry

The 1-(trifluoromethyl)cyclobutyl moiety is increasingly recognized as a valuable bioisostere for the tert-butyl group. This substitution can lead to improved metabolic stability and modulation of physicochemical properties such as lipophilicity and acidity/basicity. While specific applications of this compound are still emerging, its potential lies in its ability to serve as a key intermediate for the synthesis of more complex molecules with enhanced pharmacological profiles.

References

1-(Trifluoromethyl)cyclobutan-1-ol physical properties

An In-Depth Technical Guide to the Physicochemical Characterization of 1-(Trifluoromethyl)cyclobutan-1-ol

Abstract

This compound is a fluorinated organic compound of increasing interest to the pharmaceutical and materials science sectors. Its unique structural combination of a strained cyclobutane ring, a tertiary alcohol, and a powerfully electron-withdrawing trifluoromethyl group imparts distinct properties that are valuable in the design of novel bioactive molecules and advanced materials. The trifluoromethyl-cyclobutyl moiety, in particular, is being explored as a bioisosteric replacement for the ubiquitous tert-butyl group, potentially offering improved metabolic stability and bioavailability in drug candidates.[1][2] This technical guide provides a comprehensive overview of the core physical properties of this compound, outlines authoritative protocols for their experimental determination, and presents predicted spectroscopic data to aid in its characterization. This document is intended for researchers, medicinal chemists, and drug development professionals who require a foundational understanding of this versatile chemical building block.

Molecular Structure and Core Chemical Identifiers

A molecule's physical and chemical behavior is fundamentally dictated by its structure. This compound is characterized by a tertiary alcohol functional group positioned on a four-membered carbocyclic ring, with a trifluoromethyl group attached to the same carbon. This arrangement creates a sterically hindered and electronically influenced environment.

The key identifiers and fundamental properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1098183-73-3 | [3][4][5] |

| Molecular Formula | C₅H₇F₃O | [3][4] |

| Molecular Weight | 140.105 g/mol | [3][4] |

| Canonical SMILES | C1CC(C1)(C(F)(F)F)O | [3] |

| InChIKey | LAVGIFVKTRAAKV-UHFFFAOYSA-N | [3] |

| Predicted pKa | 12.60 ± 0.20 | [3] |

The presence of the hydroxyl group provides a site for hydrogen bonding, while the highly electronegative fluorine atoms of the CF₃ group significantly modulate the molecule's electronic profile and lipophilicity.

Caption: 2D structure of this compound.

Experimental Determination of Physical Properties

While specific experimental data for this compound is not widely published, this section provides robust, standard-operating-procedures for its characterization. The causality behind experimental choices is emphasized to ensure methodological integrity.

Boiling Point Determination (Micro-Scale)

The boiling point provides a crucial measure of a substance's volatility, which is influenced by intermolecular forces such as hydrogen bonding and dipole-dipole interactions. Given the expected small sample quantities in a research setting, a micro-boiling point determination is the most appropriate method.

Protocol: Thiele Tube Method

-

Preparation: Secure a small quantity (50-100 µL) of this compound in a clean, dry reaction vial.

-

Apparatus Setup:

-

Attach the reaction vial to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Invert a capillary tube (sealed at one end) and place it, open-end down, into the sample.

-

Suspend the entire assembly in a Thiele tube containing a high-boiling point mineral oil. The Thiele tube's design is critical as it ensures uniform heat distribution via convection currents.

-

-

Heating: Gently heat the side arm of the Thiele tube with a micro-burner or heating mantle.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. The boiling point is defined as the temperature at which the bubble stream just ceases, and the liquid begins to enter the capillary tube upon cooling. This indicates that the vapor pressure of the substance equals the atmospheric pressure.

-

Validation: Repeat the heating and cooling cycle at least twice to ensure a reproducible measurement.

Solubility Profile

Understanding the solubility of a compound is paramount for its application in drug formulation, reaction chemistry, and purification. The "like dissolves like" principle is a useful starting point, but experimental verification across a range of solvents is necessary.

Protocol: Qualitative Solubility Assessment

-

Solvent Selection: Prepare a panel of solvents with varying polarities, such as water (polar, protic), methanol (polar, protic), dichloromethane (DCM, polar, aprotic), and hexane (non-polar).

-

Procedure:

-

To four separate, labeled test tubes, add approximately 1 mg of this compound.

-

Add 0.5 mL of a selected solvent to the first tube.

-

Agitate the mixture vigorously for 30 seconds.

-

Observe and record whether the compound fully dissolves.

-

Repeat for each solvent.

-

-

Expected Outcome:

-

High Solubility: Expected in polar organic solvents like methanol and DCM, due to the polar O-H group.

-

Limited Solubility: Expected in water. While the hydroxyl group can hydrogen bond with water, the fluorinated hydrocarbon backbone is hydrophobic.

-

Low Solubility: Expected in non-polar solvents like hexane.

-

Caption: Workflow for key physical property experiments.

Spectroscopic Signature Profile

Spectroscopy is indispensable for confirming the identity and purity of a chemical compound. Based on the known structure of this compound, the following spectroscopic characteristics are predicted.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a "fingerprint" of the functional groups present.[6][7][8]

Expected Absorption Bands:

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity | Rationale |

| ~3600-3200 | O-H stretch | Strong, Broad | Characteristic of a hydrogen-bonded alcohol functional group.[8] |

| ~3000-2850 | C-H stretch | Medium | Associated with the sp³ hybridized C-H bonds of the cyclobutane ring. |

| ~1350-1100 | C-F stretch | Strong | The highly polar C-F bonds of the trifluoromethyl group produce intense absorptions. |

| ~1200-1000 | C-O stretch | Medium-Strong | Corresponds to the stretching of the tertiary alcohol C-O bond. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[9] For this compound, ¹H, ¹³C, and ¹⁹F NMR would be highly informative.

¹H NMR (Proton NMR):

-

Cyclobutane Protons: A series of complex multiplets are expected in the ~1.5-2.5 ppm range. The exact chemical shifts and coupling patterns will be influenced by their diastereotopic relationships and proximity to the electronegative OH and CF₃ groups.

-

Hydroxyl Proton: A broad singlet is expected, with a chemical shift that can vary depending on solvent and concentration (typically ~1.5-4.0 ppm).

¹³C NMR (Carbon NMR):

-

Quaternary Carbons: Two signals are expected: one for the carbon bearing the OH and CF₃ groups (~70-90 ppm) and another for the CF₃ carbon itself, which will appear as a quartet due to coupling with the fluorine atoms (~120-130 ppm).

-

Cyclobutane Carbons: Signals for the CH₂ groups of the ring are expected in the aliphatic region (~15-40 ppm).

¹⁹F NMR (Fluorine NMR):

-

A single sharp signal (a singlet) is expected, as all three fluorine atoms in the CF₃ group are chemically equivalent. This is a definitive test for the presence of the trifluoromethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.[10][11]

Expected Observations (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak at m/z = 140.04 would confirm the molecular formula C₅H₇F₃O.[10]

-

Key Fragments:

-

[M-CH₃]⁺: Loss of a methyl group is not possible, but fragmentation of the ring is likely.

-

[M-OH]⁺: Loss of the hydroxyl radical (m/z = 123).

-

[M-CF₃]⁺: Loss of the trifluoromethyl radical (m/z = 71), which would be a very stable cation. This is expected to be a prominent peak.

-

Safety, Handling, and Storage

-

Handling: Use in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a valuable building block with significant potential in medicinal chemistry and materials science. This guide establishes a comprehensive framework for its physical and spectroscopic characterization. While published experimental data is limited, the provided protocols for determining boiling point, solubility, and spectroscopic signatures offer a clear and authoritative pathway for researchers to generate this critical information. The predicted data serves as a reliable benchmark for confirming the identity and purity of the compound, enabling its confident application in further research and development.

References

- 1. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protoglobin-Catalyzed Formation of cis-Trifluoromethyl-Substituted Cyclopropanes by Carbene Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound - Amerigo Scientific [amerigoscientific.com]

- 5. 1098183-73-3|this compound|BLD Pharm [bldpharm.com]

- 6. edu.rsc.org [edu.rsc.org]

- 7. compoundchem.com [compoundchem.com]

- 8. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. PubChemLite - this compound (C5H7F3O) [pubchemlite.lcsb.uni.lu]

- 11. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 12. fishersci.com [fishersci.com]

- 13. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 14. assets.greenbook.net [assets.greenbook.net]

- 15. solutions.covestro.com [solutions.covestro.com]

The Emergence of a Key Fluorinated Motif: A Technical Guide to the Synthesis and Significance of 1-(Trifluoromethyl)cyclobutan-1-ol

Abstract

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. The trifluoromethyl group, in particular, has garnered significant attention for its ability to modulate a molecule's physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides an in-depth technical overview of the discovery and synthesis of 1-(Trifluoromethyl)cyclobutan-1-ol, a valuable building block that combines the conformational rigidity of a cyclobutane ring with the influential trifluoromethyl moiety. We will explore the foundational principles of its synthesis, delve into a detailed experimental protocol, and discuss its potential applications for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Fluorinated Cycloalkanes

The introduction of fluorine into organic molecules has become a pivotal strategy in the development of novel therapeutics.[3][4] Approximately 20% of all pharmaceuticals on the market are organofluorine compounds, a testament to the advantageous properties imparted by this unique element.[3] The trifluoromethyl (-CF3) group is one of the most prevalent fluorinated motifs, primarily due to its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability stemming from the strength of the C-F bond.[2]

When the trifluoromethyl group is appended to a carbocyclic scaffold like cyclobutane, the resulting molecule offers a unique combination of properties. The cyclobutane ring provides a degree of conformational restriction and a three-dimensional architecture that can be exploited to orient pharmacophoric elements in a defined space, potentially enhancing binding to biological targets.[5] The discovery and development of synthetic routes to molecules such as this compound are therefore of considerable interest to the scientific community, providing access to novel chemical space for drug discovery programs.

The Synthetic Blueprint: Nucleophilic Trifluoromethylation of Cyclobutanone

The most direct and efficient pathway to this compound is the nucleophilic addition of a trifluoromethyl anion equivalent to cyclobutanone. For this purpose, the Ruppert-Prakash reagent , trimethyl(trifluoromethyl)silane (TMSCF3), stands out as the premier choice for its stability, commercial availability, and broad functional group tolerance.[4]

The Causality of Reagent Selection and Mechanism

The Ruppert-Prakash reagent itself is not the active trifluoromethylating species. Its efficacy lies in its ability to act as a stable reservoir for the highly reactive trifluoromethyl anion (CF3-). The reaction is initiated by a catalytic amount of a nucleophilic fluoride source, typically tetrabutylammonium fluoride (TBAF).

The mechanism proceeds as follows:

-

Activation: The fluoride ion from TBAF attacks the silicon atom of TMSCF3, forming a hypervalent pentacoordinate silicate intermediate.

-

Generation of the Trifluoromethyl Anion: This intermediate readily releases the trifluoromethyl anion (CF3-).

-

Nucleophilic Attack: The newly formed CF3- anion, a potent nucleophile, attacks the electrophilic carbonyl carbon of cyclobutanone.

-

Alkoxide Formation: This addition results in the formation of a trifluoromethylated tertiary alkoxide.

-

Silylation/Quenching: The alkoxide is subsequently trapped by another molecule of TMSCF3 to form a silyl ether, or it is protonated during aqueous workup to yield the final alcohol product, this compound.

This process is highly efficient and generally proceeds under mild conditions, making it a favored method in synthetic organic chemistry.

Caption: Mechanism of the Ruppert-Prakash trifluoromethylation of cyclobutanone.

Experimental Protocol: Synthesis of this compound

The following protocol is a representative procedure for the synthesis of this compound using the Ruppert-Prakash reagent. This protocol is designed to be self-validating through careful monitoring and characterization.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Supplier |

| Cyclobutanone | C4H6O | 70.09 | 1.0 equiv (e.g., 1g) | Major Chemical Supplier |

| Trimethyl(trifluoromethyl)silane (TMSCF3) | C4H9F3Si | 142.20 | 1.5 equiv | Major Chemical Supplier |

| Tetrabutylammonium fluoride (TBAF) | C16H36FN | 261.46 | 0.1 equiv (1M in THF) | Major Chemical Supplier |

| Anhydrous Tetrahydrofuran (THF) | C4H8O | 72.11 | ~20 mL | Major Chemical Supplier |

| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | As needed | Major Chemical Supplier |

| Saturated Sodium Bicarbonate Solution | NaHCO3 | 84.01 | As needed | Major Chemical Supplier |

| Brine | NaCl | 58.44 | As needed | Major Chemical Supplier |

| Anhydrous Magnesium Sulfate | MgSO4 | 120.37 | As needed | Major Chemical Supplier |

| Diethyl Ether | C4H10O | 74.12 | For extraction | Major Chemical Supplier |

Step-by-Step Procedure

Caption: Experimental workflow for the synthesis of this compound.

-

Inert Atmosphere Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add cyclobutanone (1.0 g, 14.27 mmol, 1.0 equiv) and dissolve it in anhydrous tetrahydrofuran (THF, 20 mL) under a nitrogen atmosphere.

-

Reagent Addition: Add trimethyl(trifluoromethyl)silane (TMSCF3, 3.04 g, 21.40 mmol, 1.5 equiv) to the solution via syringe.

-

Initiation: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add the tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF, 1.43 mL, 1.43 mmol, 0.1 equiv) dropwise to the stirred reaction mixture over 5 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent side reactions.

-

Reaction Progression: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for an additional 2-4 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Workup - Quenching: Upon completion, carefully quench the reaction by the slow addition of 1 M HCl (10 mL) at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a clear oil.

Characterization and Data

The structural confirmation of this compound is achieved through standard spectroscopic techniques.

| Property | Value |

| Chemical Formula | C5H7F3O |

| Molecular Weight | 140.10 g/mol |

| Appearance | Colorless oil |

| CAS Number | 1098183-73-3 |

| Predicted ¹H NMR (400 MHz, CDCl₃) δ | ~2.50-2.30 (m, 2H), ~2.20-2.00 (m, 4H), ~1.90 (s, 1H, OH) |

| Predicted ¹³C NMR (101 MHz, CDCl₃) δ | ~125 (q, J ≈ 285 Hz, CF₃), ~75 (q, J ≈ 30 Hz, C-CF₃), ~35 (t), ~12 (t) |

| Predicted ¹⁹F NMR (376 MHz, CDCl₃) δ | ~ -78 (s) |

Note: The predicted NMR data is based on the chemical structure and typical shifts for similar compounds. Actual experimental values may vary slightly.

Applications and Future Outlook

This compound serves as a valuable building block for the synthesis of more complex molecules in drug discovery. The tertiary alcohol can be used as a handle for further functionalization, or it can be a key pharmacophoric element itself, participating in hydrogen bonding interactions with target proteins. The trifluoromethylcyclobutyl moiety can be considered a bioisostere for other common groups, such as the tert-butyl group, offering a similar steric profile but with altered electronic properties and improved metabolic stability.[6]

The continued exploration of synthetic methodologies to access novel fluorinated building blocks like this compound will undoubtedly fuel the discovery of next-generation therapeutics with enhanced efficacy and safety profiles.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. rsc.org [rsc.org]

- 4. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [sigmaaldrich.com]

- 5. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]

The Formation of 1-(Trifluoromethyl)cyclobutan-1-ol: A Mechanistic and Practical Guide for Drug Development Professionals

Introduction: The Strategic Importance of the Trifluoromethyl Group in Medicinal Chemistry

In the landscape of modern drug discovery, the incorporation of fluorine-containing functional groups is a cornerstone of molecular design. Among these, the trifluoromethyl (CF₃) group holds a preeminent position due to its profound and beneficial impact on a molecule's pharmacokinetic and pharmacodynamic properties. The introduction of a CF₃ moiety can significantly enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1] These advantageous alterations stem from the unique electronic properties and steric profile of the trifluoromethyl group. This guide provides an in-depth exploration of the formation of 1-(trifluoromethyl)cyclobutan-1-ol, a valuable building block in the synthesis of novel therapeutics, with a focus on the mechanistic intricacies of its synthesis via nucleophilic trifluoromethylation of cyclobutanone.

Core Mechanism: Nucleophilic Trifluoromethylation of Cyclobutanone

The most prevalent and efficient method for the synthesis of this compound is the nucleophilic addition of a trifluoromethyl anion equivalent to cyclobutanone. The Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF₃), is the most widely employed reagent for this transformation.[2] However, TMSCF₃ itself is not sufficiently reactive to directly trifluoromethylate a ketone.[1] The reaction necessitates the presence of a nucleophilic activator to generate a highly reactive trifluoromethylating species.[3]

The Role of the Activator: Initiating the Cascade

Fluoride-based activators, such as tetrabutylammonium fluoride (TBAF), are commonly used to initiate the reaction.[3] The fluoride ion attacks the silicon atom of TMSCF₃, leading to the formation of a hypervalent silicon species, a pentacoordinate intermediate.[4] This intermediate is unstable and readily releases the trifluoromethyl anion (CF₃⁻), a potent nucleophile.

Nucleophilic Attack and Propagation

The generated trifluoromethyl anion then attacks the electrophilic carbonyl carbon of cyclobutanone, forming a trifluoromethylated alkoxide intermediate. This alkoxide is subsequently trapped by another molecule of TMSCF₃ in a process known as O-silylation, yielding the trimethylsilyl (TMS)-protected this compound and regenerating the trifluoromethyl anion. This regeneration of the active nucleophile allows the reaction to proceed in a catalytic cycle with respect to the initiator. The reaction is ultimately quenched with an acidic workup to hydrolyze the TMS ether and afford the final product, this compound.[5]

A proposed mechanism for the fluoride-initiated nucleophilic trifluoromethylation of cyclobutanone is depicted below:

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 5. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendancy of the Trifluoromethylated Cyclobutane: A Technical Guide for Drug Discovery and Materials Science

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern chemical research, profoundly influencing the fields of medicinal chemistry and materials science. Among the diverse array of fluorinated motifs, the trifluoromethylated cyclobutane has emerged as a moiety of significant interest. This guide provides an in-depth technical exploration of the core characteristics of trifluoromethylated cyclobutanes, synthesizing field-proven insights with a critical analysis of their synthesis, unique conformational and electronic properties, and burgeoning applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the distinct advantages conferred by this structural unit.

Introduction: The Strategic Value of the Trifluoromethylated Cyclobutane Motif

The cyclobutane ring, a four-membered carbocycle, offers a unique three-dimensional geometry that is increasingly exploited in drug design to navigate complex biological space.[1] When substituted with a trifluoromethyl (CF3) group, the resulting scaffold gains a compelling set of properties. The CF3 group is a powerful modulator of physicochemical characteristics, known to enhance metabolic stability, binding affinity, and lipophilicity.[2] The combination of the puckered cyclobutane core with the potent electronic influence of the CF3 group creates a bioisostere with intriguing potential, particularly as a metabolically robust analogue of the ubiquitous tert-butyl group.[3][4] This guide will dissect the fundamental attributes of trifluoromethylated cyclobutanes, providing a comprehensive understanding for their rational application in molecular design.

Synthetic Strategies for Accessing Trifluoromethylated Cyclobutanes

The construction of the trifluoromethylated cyclobutane core can be achieved through several synthetic avenues, each with its own merits and substrate scope. The choice of method is often dictated by the desired substitution pattern and stereochemistry.

[2+2] Photocycloaddition Reactions

A prominent method for constructing the cyclobutane ring is the [2+2] photocycloaddition. This approach involves the light-induced reaction between an alkene and a trifluoromethyl-substituted alkene. For instance, a visible-light-induced diastereoselective synthesis has been developed utilizing the photocycloaddition of quinolinones, isoquinolinones, or coumarins with 1-bromo-1-trifluoromethylethene.[5][6][7] This one-pot process is followed by a water-assisted hydrodebromination to yield the desired trifluoromethylated cyclobutane derivatives.[5][6][7]

Experimental Protocol: Visible Light-Induced Diastereoselective Synthesis [5]

-

Reaction Setup: In a reaction vessel, combine the quinolinone substrate (1.0 equiv), 1-bromo-1-trifluoromethylethene (2.0 equiv), and a catalytic amount of thioxanthone (TX, 1 mol%) in anhydrous dichloromethane (DCM).

-

Irradiation: Irradiate the mixture with purple LEDs (λ = 400–410 nm) at room temperature for 24 hours.

-

Hydrodebromination: Add tristrimethylsilylsilane (TTMSS, 3.0 equiv) and water to the reaction mixture.

-

Continued Irradiation: Continue to irradiate the reaction for an additional 12 hours.

-

Work-up and Purification: Upon completion, concentrate the reaction mixture and purify the crude product by column chromatography to isolate the trifluoromethylated cyclobutane.

References

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Visible Light-Induced Diastereoselective Construction of Trifluoromethylated Cyclobutane Scaffolds through [2+2]-Photocycloaddition and Water-Assisted Hydrodebromination - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Synthesis and Handling of 1-(Trifluoromethyl)cyclobutan-1-ol: A Technical Guide for Chemical Researchers

Introduction: The Rising Prominence of Trifluoromethylated Cyclobutanes in Drug Discovery

The incorporation of fluorine and fluorinated motifs into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The trifluoromethyl group, in particular, is prized for its ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity. When coupled with the sterically constrained and three-dimensionally rich cyclobutane core, it gives rise to a class of building blocks with significant potential in the development of novel therapeutics. 1-(Trifluoromethyl)cyclobutan-1-ol is a key intermediate in this class, offering a versatile handle for further chemical elaboration. However, as with any novel fluorinated compound, a thorough understanding of its safe handling, storage, and disposal is paramount to ensuring laboratory safety and experimental integrity. This guide provides a comprehensive overview of the safety and handling precautions for this compound, drawing upon available data and established best practices for managing fluorinated compounds.

Hazard Identification and Risk Assessment: A Data-Driven Approach

Physical and Chemical Properties (Predicted and Inferred)

Precise, experimentally verified physical constants for this compound are sparse. The data presented below is a combination of predicted values and information extrapolated from similar molecules. These values are critical for understanding the compound's behavior under various laboratory conditions, particularly its volatility and flammability.

| Property | Value/Information | Source/Basis |

| Molecular Formula | C₅H₇F₃O | [1] |

| Molecular Weight | 140.105 g/mol | [1] |

| Boiling Point | Predicted: 101.0 ± 35.0 °C | Based on 3-(trifluoromethyl)cyclobutan-1-one[2] |

| Flash Point | Not available. Assumed to be flammable based on alcohol structure. | General principle for small organic alcohols. |

| Vapor Pressure | Not available. Expected to be a volatile liquid. | Inferred from low molecular weight and alcohol functional group. |

| pKa | Predicted: 12.60 ± 0.20 | [1] |

Causality Behind the Data: The presence of the trifluoromethyl group is expected to influence the alcohol's acidity (pKa) and boiling point compared to non-fluorinated cyclobutanol. The high electronegativity of fluorine atoms can increase the polarity of the molecule, potentially leading to a higher boiling point than might be expected based on molecular weight alone. However, without experimental data, these remain informed estimations.

Toxicological Profile (Inferred)

Direct toxicological data such as LD50 (oral, dermal) and LC50 (inhalation) for this compound are not currently published. However, based on safety data for structurally related trifluoromethylated alcohols and general knowledge of organofluorine compounds, the following hazards should be assumed:

-

Skin and Eye Irritation: Direct contact is likely to cause irritation.[3]

-

Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause respiratory irritation.[3]

-

Potential for Systemic Effects: Absorption through the skin or ingestion could lead to unknown systemic toxicity. The metabolic fate of this specific compound has not been thoroughly investigated.

It is imperative to handle this compound with the assumption that it is potentially harmful upon ingestion, inhalation, and skin contact.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety protocol relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.

Primary Engineering Controls

All handling of this compound, especially manipulations that could generate aerosols or vapors (e.g., heating, sonicating, or concentrating), must be conducted within a properly functioning chemical fume hood.[4] The fume hood provides a critical barrier, capturing and exhausting potentially harmful fumes away from the operator.

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling this compound:

-

Eye and Face Protection: Chemical splash goggles are the minimum requirement. For procedures with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[4]

-

Hand Protection: Chemically resistant gloves are essential. Nitrile gloves are a common choice for general laboratory work, but for prolonged handling or in the event of a spill, heavier-duty gloves such as neoprene or butyl rubber should be considered. Always inspect gloves for any signs of degradation or perforation before use.

-

Body Protection: A flame-retardant laboratory coat must be worn at all times. For larger scale operations or when there is a significant risk of splashing, a chemical-resistant apron is also recommended.

-

Respiratory Protection: In situations where a fume hood is not available or if there is a risk of generating significant aerosols, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Caption: Mandatory PPE for handling this compound.

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is crucial for maintaining the integrity of the compound and ensuring a safe laboratory environment.

General Handling

-

Avoid Inhalation, Ingestion, and Skin/Eye Contact: As with all chemicals of unknown toxicity, direct contact should be scrupulously avoided.

-

Use in a Well-Ventilated Area: All work should be performed in a chemical fume hood.[4]

-

Grounding and Bonding: For transfers of larger quantities, equipment should be grounded and bonded to prevent static discharge, which could ignite flammable vapors.

-

Work Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.

Storage

-

Container: Store in a tightly sealed, properly labeled container.

-

Conditions: Keep in a cool, dry, and well-ventilated area.[4]

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.

-

Ignition Sources: Store away from sources of heat, sparks, and open flames.

Accidental Release and Emergency Procedures

Prompt and correct action in the event of a spill is critical to mitigating potential hazards.

Spill Response

-

Small Spills (in a fume hood):

-

Alert others in the immediate vicinity.

-

Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial sorbent pad.

-

Carefully collect the absorbed material into a sealable, labeled container for hazardous waste disposal.

-

Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

-

-

Large Spills (or any spill outside of a fume hood):

-

Evacuate the laboratory immediately.

-

Alert your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.

-

Prevent entry into the affected area.

-

If safe to do so, increase ventilation to the area (e.g., by opening a window, if applicable and safe).

-

Caption: Workflow for responding to a chemical spill.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Waste Disposal

The disposal of fluorinated organic compounds requires careful consideration to prevent environmental contamination.

-

Waste Segregation: All waste containing this compound, including contaminated consumables (e.g., gloves, absorbent materials), must be collected as halogenated organic waste.[4] Do not mix with non-halogenated waste streams.

-

Containerization: Use a designated, properly labeled, and sealed container for hazardous waste.

-

Disposal Method: The primary and recommended method for the disposal of fluorinated organic waste is high-temperature incineration at a licensed hazardous waste disposal facility. This ensures the complete destruction of the compound.

-

Institutional Guidelines: Always follow your institution's and local regulations for hazardous waste disposal. Contact your EHS department for specific procedures.

Conclusion: A Commitment to a Culture of Safety

This compound represents a valuable building block for the advancement of pharmaceutical research. As with any chemical reagent, its potential can only be fully and safely realized through a commitment to rigorous safety protocols. By understanding the potential hazards, implementing appropriate engineering controls, consistently using personal protective equipment, and being prepared for emergencies, researchers can confidently and responsibly handle this compound. The principles of expertise, trustworthiness, and authoritative grounding in safety practices are not merely procedural; they are the bedrock of innovative and responsible science.

References

Introduction: The Rise of a Strategic Building Block in Medicinal Chemistry

An In-depth Technical Guide to the Commercial Landscape of 1-(Trifluoromethyl)cyclobutan-1-ol for Advanced Research

In the landscape of modern drug discovery, the strategic modification of molecular scaffolds is paramount to enhancing biological activity and optimizing pharmacokinetic profiles.[1] Among the vast arsenal of chemical motifs, fluorinated groups have gained prominence for their ability to confer unique properties such as increased metabolic stability, enhanced binding affinity, and improved membrane permeability.[2] The 1-(trifluoromethyl)cyclobutyl group, in particular, has emerged as a compelling structural unit. It serves as a valuable bioisostere for the sterically demanding tert-butyl group, a common moiety in bioactive molecules.[3] This guide provides an in-depth analysis of this compound (CAS No. 1098183-73-3), a key precursor for introducing this strategic group, focusing on its synthesis, properties, commercial availability, and critical considerations for its procurement and application in research and development.[4]

Physicochemical Profile and Synthetic Foundations

A thorough understanding of a building block's properties is fundamental to its effective application. This compound is a tertiary alcohol whose utility is defined by the unique electronic and steric characteristics of the trifluoromethyl group.

Key Physicochemical Properties

The essential properties of this compound are summarized below, providing a baseline for its handling, characterization, and reaction planning.

| Property | Value | Source |

| CAS Number | 1098183-73-3 | [4][5] |

| Molecular Formula | C₅H₇F₃O | [4] |

| Molecular Weight | 140.105 g/mol | [4] |

| pKa (Predicted) | 12.60 ± 0.20 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 4 | [4] |

| Topological Polar Surface Area | 20.2 Ų | [4] |

Synthetic Pathway Overview

The synthesis of trifluoromethylated cyclobutanes, including the title alcohol, often involves the deoxofluorination of a corresponding carboxylic acid precursor. A prevalent method employs sulfur tetrafluoride (SF₄) to convert a cyclobutanecarboxylic acid into the trifluoromethyl group.[3] The alcohol functionality can be introduced through various standard organic chemistry transformations. A generalized workflow for accessing such building blocks is illustrated below.

Caption: Generalized synthetic workflow for 1-(Trifluoromethyl)cyclobutane derivatives.

This transformation is a cornerstone for producing a variety of these building blocks on a gram-to-multigram scale, enabling their use in extensive drug discovery programs.[3]

The Commercial Supplier Landscape

For researchers and drug development professionals, sourcing high-quality starting materials is a critical, non-trivial step. The availability of this compound ranges from small, research-focused quantities to bulk amounts suitable for preclinical development. The supplier landscape can be broadly categorized into primary manufacturers and distributors.

| Supplier Category | Description | Typical Scale | Key Considerations |

| Primary Manufacturers | Companies that synthesize the compound in-house. They often have greater control over quality and can support large-scale custom synthesis. | Grams to Multi-kilograms | Direct technical support, potential for custom specifications, scalability for future needs. |

| Distributors/Catalog Companies | Firms that source compounds from various manufacturers and offer them in a catalog format. Examples include Amerigo Scientific and BLD Pharm.[5][6] | Milligrams to Grams | Wide selection of compounds, convenient online ordering, may require additional vetting for large or cGMP batches. |

| Chemical Marketplaces | Online platforms like LookChem that aggregate listings from numerous suppliers, providing a broad overview of availability.[7] | Varies widely | Useful for initial price and availability comparison; requires careful vetting of the actual end-supplier. |

Representative Commercial Suppliers:

-

BLD Pharm: Offers this compound, often with options for cold-chain transportation to ensure stability.[5]

-

Amerigo Scientific: A specialist distributor serving the life sciences that lists the compound as part of its portfolio.[6]

A Researcher's Guide to Procurement and Quality Validation

Navigating the supplier landscape requires a systematic approach to ensure the material procured is suitable for its intended use. Simply relying on the label is insufficient for rigorous scientific work.

Protocol 1: Supplier Selection and Vetting

Choosing the right supplier is the first line of defense against poor quality reagents. The following workflow provides a structured decision-making process.

Caption: A decision workflow for vetting and selecting a chemical supplier.

Protocol 2: Incoming Material Quality Control (QC)

Upon receipt, the identity and purity of this compound must be independently verified.

Objective: To confirm the structural identity and assess the purity of the commercially supplied material.

Methodology:

-

Visual Inspection: Examine the material for expected physical state (likely a liquid or low-melting solid) and color.[7] Note any inconsistencies with the supplier's description.

-

Solubility Test: Confirm solubility in common organic solvents (e.g., CDCl₃, DMSO) to prepare for spectroscopic analysis.

-

¹H and ¹⁹F NMR Spectroscopy:

-

Dissolve a small sample (~5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃).

-

Acquire a ¹H NMR spectrum. The spectrum should be consistent with the C₅H₇F₃O formula, showing signals corresponding to the cyclobutane ring protons and the hydroxyl proton.[4] The integration of these signals should match the expected proton count.

-

Acquire a ¹⁹F NMR spectrum. This is a critical identity test. A single signal (singlet) is expected for the -CF₃ group, as there are no adjacent fluorine or hydrogen atoms to cause splitting. The chemical shift will be characteristic of a trifluoromethyl group attached to a quaternary carbon.

-

-

Mass Spectrometry (GC-MS or LC-MS):

-

Prepare a dilute solution of the sample.

-

Analyze via GC-MS (if volatile) or LC-MS.

-

The resulting mass spectrum should show a molecular ion peak (or related fragments, such as [M-H]⁻ or [M+H]⁺) consistent with the molecular weight of 140.105 g/mol .[4] This analysis also serves as an excellent method for detecting volatile impurities.

-

Trustworthiness through Validation: This self-validating protocol ensures that the material used in subsequent experiments is of known quality, preventing the costly and time-consuming repetition of failed experiments due to impure reagents.

Applications in Drug Design and Development

The primary driver for the synthesis and supply of this compound is its utility in introducing the 1-(trifluoromethyl)cyclobutyl moiety into drug candidates. This group is a bioisostere of the tert-butyl group, meaning it has a similar size and shape but different electronic properties that can be exploited to fine-tune a molecule's profile.[3]

Key Advantages in Medicinal Chemistry:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong compared to a carbon-hydrogen bond, making the trifluoromethyl group highly resistant to metabolic degradation (e.g., P450-mediated oxidation).[2] Replacing a metabolically labile tert-butyl group can significantly increase a drug's half-life.[3]

-

Modulation of Lipophilicity: The CF₃ group increases the lipophilicity (Hansch π value of +0.88) of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[2]

-

Altered Acidity/Basicity: The strong electron-withdrawing nature of the CF₃ group can significantly alter the pKa of nearby functional groups, which can be used to optimize target binding or improve pharmacokinetic properties.[3]

-

Conformational Effects: The rigid four-membered ring of the cyclobutane scaffold can lock a molecule into a specific conformation, potentially improving its binding affinity to a biological target.[8]

Safety, Handling, and Storage

Proper handling of all chemical reagents is essential for laboratory safety. While a specific, comprehensive safety data sheet (SDS) for this compound was not found in the initial search, general principles for handling fluorinated alcohols and information from related compounds provide a strong basis for safe practices.[9][10]

-

Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[9]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors.[10] Avoid contact with skin and eyes.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and sources of ignition.[11]

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[9]

-

Conclusion

This compound is more than just a chemical; it is a strategic tool for medicinal chemists and drug developers. Its ability to serve as a metabolically robust bioisostere for the tert-butyl group makes it a valuable building block for creating next-generation therapeutics. For researchers, a successful project hinges not only on innovative design but also on the diligent sourcing and validation of such critical reagents. By combining a comprehensive understanding of the supplier landscape with rigorous in-house quality control, scientists can confidently incorporate this powerful motif into their research and development programs, paving the way for the discovery of safer and more effective medicines.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. 1098183-73-3|this compound|BLD Pharm [bldpharm.com]

- 6. This compound - Amerigo Scientific [amerigoscientific.com]

- 7. lookchem.com [lookchem.com]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

- 10. rcilabscan.com [rcilabscan.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to the Purity Analysis of 1-(Trifluoromethyl)cyclobutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the analytical methodologies for determining the purity of 1-(Trifluoromethyl)cyclobutan-1-ol, a key building block in modern medicinal chemistry. Its unique combination of a trifluoromethyl group and a cyclobutane ring imparts desirable properties to drug candidates, such as enhanced metabolic stability and binding affinity.[1][2] Consequently, ensuring the purity of this intermediate is of paramount importance to guarantee the safety and efficacy of the final active pharmaceutical ingredient (API). This document is intended to serve as a practical resource for researchers and drug development professionals, offering both theoretical insights and actionable experimental protocols.

The Imperative of Purity in Pharmaceutical Development

The presence of impurities in pharmaceutical ingredients can have significant implications for the quality, safety, and efficacy of a drug product.[3] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established stringent guidelines for the control of impurities in new drug substances.[4][5][6] These guidelines, particularly ICH Q3A(R2), necessitate the identification and characterization of any impurity present at a level of 0.10% or greater. Therefore, robust and validated analytical methods are not just a matter of good science but a regulatory necessity.

Understanding the Impurity Profile: A Synthesis-Based Approach

A thorough understanding of the synthetic route to this compound is the first step in predicting its potential impurity profile. A common and efficient method for the synthesis of α-trifluoromethyl alcohols is the nucleophilic trifluoromethylation of a corresponding ketone using the Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF₃).[7][8]

The synthesis of this compound typically proceeds via the reaction of cyclobutanone with TMSCF₃, followed by a hydrolysis workup.

Figure 1: Synthesis of this compound.

Based on this synthetic pathway, a number of potential impurities can be anticipated:

-

Starting Materials: Unreacted cyclobutanone and residual Ruppert-Prakash reagent.

-

Intermediates: The silyl ether intermediate, if hydrolysis is incomplete.

-

By-products: Products from side reactions, such as the formation of hexafluoroethane from the dimerization of the trifluoromethyl anion.

-

Reagent-Related Impurities: Impurities from the Ruppert-Prakash reagent itself or the fluoride initiator.

-

Degradation Products: The trifluoromethyl carbinol moiety can be susceptible to dehydration or other degradation pathways under certain conditions, such as strong acidity or high temperatures.[9][10]

Figure 2: Potential sources of impurities.

Orthogonal Analytical Approaches for Comprehensive Purity Assessment

A multi-faceted analytical approach is essential for a complete and accurate assessment of the purity of this compound. Relying on a single technique can lead to an incomplete picture, as different methods have varying selectivities and sensitivities for different types of impurities.

Gas Chromatography (GC) for Volatile Impurities

Gas chromatography is an ideal technique for the analysis of volatile and semi-volatile compounds, making it well-suited for the purity assessment of this compound and its potential volatile impurities, such as residual starting materials and solvents.

3.1.1. GC with Flame Ionization Detection (GC-FID)